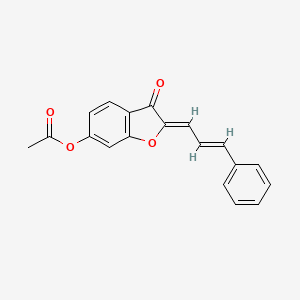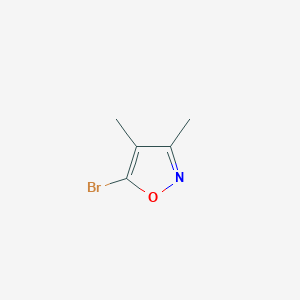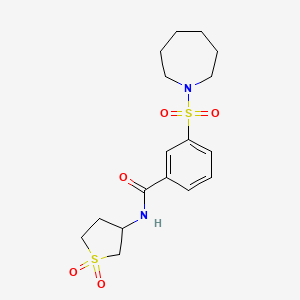![molecular formula C18H18ClN3OS2 B2505543 (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897476-58-3](/img/structure/B2505543.png)
(5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is an organic compound with the molecular formula C17H23ClN4S2 . It is also known by several other names such as Avatrapa impurity 10, Avatrombopag Impurity 47, and Avatrombopag Impurity 13 .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a piperazine ring, and a thiazole ring . The presence of these rings and the chlorine atom likely contribute to the compound’s reactivity and potential biological activity.Physical And Chemical Properties Analysis
This compound is predicted to be a white to light yellow solid . It has a predicted boiling point of 560.0±50.0 °C and a predicted density of 1.345±0.06 g/cm3 . The pKa is predicted to be 7.58±0.70 .Scientific Research Applications
Antimicrobial Activity
Compounds related to (5-Chlorothiophen-2-yl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have demonstrated antimicrobial activity. Patel, Agravat, and Shaikh (2011) synthesized a series of compounds with similar structures, finding variable and modest activity against bacteria and fungi. These compounds, including amide derivatives of 2-[N-(substituted benzothiazolyl)amino]pyridin-3-yl(4-(2-hydroxyethyl)piperazin-1-yl)methanones, show potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Anticancer Properties
Compounds structurally similar to the one have also been explored for their anticancer properties. For instance, a study by Shahana and Yardily (2020) focused on synthesizing and characterizing novel compounds, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, for their antibacterial activity and structural properties (Shahana & Yardily, 2020).
Pesticidal Activity
Another application of similar compounds is in the field of pesticide development. Ding et al. (2019) synthesized new piperidine thiazole compounds, including (4-(5-(3-chloro-phenyl)-4-methylthiazol-2-yl)piperidin-1-yl)(4-methylpiperazin-1-yl)methanone, showing significant insecticidal activities against armyworm (Ding et al., 2019).
Corrosion Inhibition
Interestingly, derivatives of the molecule have been studied for their corrosion inhibition properties. Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition activity of compounds such as [4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone on mild steel, finding significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Mechanism of Action
Target of Action
It is known that similar compounds have been used as intermediates in the synthesis of thrombopoietin , suggesting that it may interact with the thrombopoietin receptor or related pathways.
Mode of Action
Based on its potential use in the synthesis of thrombopoietin analogs , it can be hypothesized that it may interact with the thrombopoietin receptor, leading to the activation of downstream signaling pathways involved in platelet production.
Biochemical Pathways
, it can be inferred from its potential use in thrombopoietin synthesis that it may affect the JAK-STAT signaling pathway, which is the primary pathway activated by thrombopoietin.
Result of Action
If it does indeed interact with the thrombopoietin receptor as suggested by its use in thrombopoietin synthesis , it could potentially lead to increased platelet production.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-2-12-4-3-5-13-16(12)20-18(25-13)22-10-8-21(9-11-22)17(23)14-6-7-15(19)24-14/h3-7H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTGFBZCQYTUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2505462.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2505481.png)

